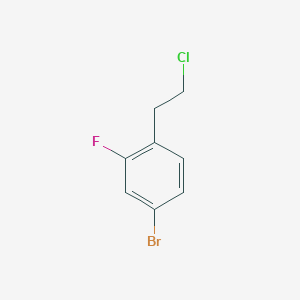
7-(Trifluoromethoxy)quinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethoxy)quinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)quinolin-3-ol typically involves the introduction of the trifluoromethoxy group into the quinoline ring. One common method involves the reaction of 7-hydroxyquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the selective introduction of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethoxy)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinolin-3-one derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.
Aplicaciones Científicas De Investigación
7-(Trifluoromethoxy)quinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethoxy)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethoxy)quinolin-4-ol
- 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol
- Flometoquin
Uniqueness
Compared to similar compounds, 7-(Trifluoromethoxy)quinolin-3-ol has a unique trifluoromethoxy group at the 7-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H6F3NO2 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
7-(trifluoromethoxy)quinolin-3-ol |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-3-7(15)5-14-9(6)4-8/h1-5,15H |
Clave InChI |
UNHDYIZDMZNFKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)

![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)





![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
